molecular formula C14H15NS B14160814 1H-Pyrrolizine, 2,3-dihydro-6-(methylthio)-5-phenyl- CAS No. 205645-23-4

1H-Pyrrolizine, 2,3-dihydro-6-(methylthio)-5-phenyl-

Cat. No.: B14160814
CAS No.: 205645-23-4
M. Wt: 229.34 g/mol
InChI Key: NYCRXPVLOZEBEJ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1H-Pyrrolizine, 2,3-dihydro-6-(methylthio)-5-phenyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a pyrrole derivative with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the pyrrolizine ring system. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis or microwave-assisted synthesis.

Chemical Reactions Analysis

1H-Pyrrolizine, 2,3-dihydro-6-(methylthio)-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain substituents on the pyrrolizine ring. Common reagents for these reactions include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1H-Pyrrolizine, 2,3-dihydro-6-(methylthio)-5-phenyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.

Mechanism of Action

The mechanism of action of 1H-Pyrrolizine, 2,3-dihydro-6-(methylthio)-5-phenyl- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function.

Comparison with Similar Compounds

1H-Pyrrolizine, 2,3-dihydro-6-(methylthio)-5-phenyl- can be compared with other pyrrolizine derivatives, such as:

    2,3-Dihydro-6-methyl-1H-pyrrolizine-5-carboxaldehyde: This compound has a similar pyrrolizine core but differs in its substituents, leading to different chemical properties and applications.

    2,3-Dihydro-6-methyl-5-(5-methyl-2-furanyl)-1H-pyrrolizine:

The uniqueness of 1H-Pyrrolizine, 2,3-dihydro-6-(methylthio)-5-phenyl- lies in its specific substituents, which confer unique chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

205645-23-4

Molecular Formula

C14H15NS

Molecular Weight

229.34 g/mol

IUPAC Name

6-methylsulfanyl-5-phenyl-2,3-dihydro-1H-pyrrolizine

InChI

InChI=1S/C14H15NS/c1-16-13-10-12-8-5-9-15(12)14(13)11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9H2,1H3

InChI Key

NYCRXPVLOZEBEJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(N2CCCC2=C1)C3=CC=CC=C3

Origin of Product

United States

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